2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that features a quinoxaline and thiazole moiety. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multi-step organic reactionsCommon reagents include various halides and amines, and the reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoxaline or thiazole rings.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinoxaline and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2-methylquinoxaline and 2-oxoquinoxaline share structural similarities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole are structurally related.
Uniqueness
What sets 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide apart is the combination of both quinoxaline and thiazole moieties in a single molecule. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-11-16(22)20(13-5-3-2-4-12(13)19-11)10-14(21)17-7-6-15-18-8-9-23-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,21) |
InChI Key |
GQRATXWGVVVRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.